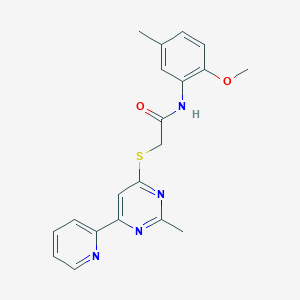

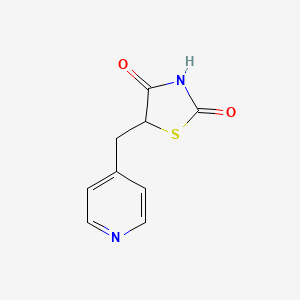

![molecular formula C7H12N2O B2729589 6-Methyl-4,7-diazaspiro[2.5]octan-8-one CAS No. 2408969-94-6](/img/structure/B2729589.png)

6-Methyl-4,7-diazaspiro[2.5]octan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-4,7-diazaspiro[2.5]octan-8-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known by its chemical name, MK-801, and has been studied extensively for its pharmacological properties. MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system.

Applications De Recherche Scientifique

Cycloaddition Reactions and Derivatives Synthesis

Cycloaddition Reactions : A study highlighted the formation of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through stereospecific [3+2] 1,3-cycloaddition reactions involving 3-methylene azetidin-2-ones as dipolarophiles with nitrones. This reaction showcases a method for constructing spirocyclic compounds, demonstrating the versatility of spirocyclic structures in synthetic organic chemistry (Chiaroni et al., 2000).

Dipeptide Synthons : Another research effort detailed the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound underwent expected reactions with carboxylic acids and thioacids, proving its utility in peptide synthesis and highlighting the role of spirocyclic compounds in the development of peptide building blocks (Suter et al., 2000).

Structural and Molecular Studies

Molecular Structure Analysis : Research on alaptide from synchrotron powder diffraction data revealed the molecular structure of a related spiro compound, showing two connected rings with specific conformations. This kind of structural analysis is crucial for understanding the physical and chemical properties of spirocyclic compounds, which can inform their applications in various fields (Rohlíček et al., 2010).

Anticonvulsant and Anticancer Activities

Anticonvulsant Properties : A study synthesized new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones and tested them for anticonvulsant activity. This research contributes to the understanding of spirocyclic compounds' potential in developing new therapeutic agents (He et al., 2010).

Anticancer and Antidiabetic Potential : The development of a novel series of spirothiazolidines analogs demonstrated significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties. This highlights the potential of spirocyclic compounds in the development of new treatments for chronic diseases (Flefel et al., 2019).

Propriétés

IUPAC Name |

6-methyl-4,7-diazaspiro[2.5]octan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-4-8-7(2-3-7)6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMJGTOAFHCJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2(CC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2729506.png)

![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)

![2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride](/img/structure/B2729510.png)

![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)

![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)